Bis-(p-hydroxyphenyl)-pyridyl-2-methane-glucuronide
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Overview
Description
Desacetyl Bisacodyl Beta-D-Glucuronide is a biochemical compound with the molecular formula C24H23NO8 and a molecular weight of 453.44 g/mol . It is a glucuronide metabolite of Desacetyl Bisacodyl, which is a derivative of Bisacodyl, a commonly used stimulant laxative . This compound is of significant interest in the field of proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desacetyl Bisacodyl Beta-D-Glucuronide typically involves the glucuronidation of Desacetyl Bisacodyl. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to Desacetyl Bisacodyl . Chemical glucuronidation, on the other hand, involves the use of glucuronic acid derivatives under specific reaction conditions .
Industrial Production Methods
Industrial production of Desacetyl Bisacodyl Beta-D-Glucuronide may involve large-scale enzymatic glucuronidation processes. These processes are optimized for high yield and purity, often using recombinant enzymes and advanced bioreactors . The product is then purified using techniques such as chromatography to ensure its suitability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Desacetyl Bisacodyl Beta-D-Glucuronide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, hydroxides, and amines under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds . Substitution reactions can result in a wide range of products, including halogenated, hydroxylated, or aminated derivatives .
Scientific Research Applications
Desacetyl Bisacodyl Beta-D-Glucuronide has a wide range of applications in scientific research, including:
Mechanism of Action
Desacetyl Bisacodyl Beta-D-Glucuronide exerts its effects through its interaction with specific enzymes and receptors in the body. The compound is deacetylated to its active form, which can stimulate parasympathetic nerves in the colon, increasing motility and secretions . This mechanism is similar to that of Bisacodyl, which is known to enhance gut motility and secretion through its active metabolite .
Comparison with Similar Compounds
Similar Compounds
Bisacodyl: A stimulant laxative used for the relief of constipation.
Desacetyl Bisacodyl: The deacetylated form of Bisacodyl, which is further glucuronidated to form Desacetyl Bisacodyl Beta-D-Glucuronide.
Bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM): The active metabolite of Bisacodyl and picosulfate.
Uniqueness
Desacetyl Bisacodyl Beta-D-Glucuronide is unique due to its glucuronide structure, which enhances its solubility and excretion in the body . This property makes it a valuable compound for studying glucuronidation processes and for use as a reference standard in analytical chemistry .
Properties
Molecular Formula |
C24H23NO8 |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H23NO8/c26-15-8-4-13(5-9-15)18(17-3-1-2-12-25-17)14-6-10-16(11-7-14)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h1-12,18-22,24,26-29H,(H,30,31) |
InChI Key |
RRVPDCNRRXUDQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
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